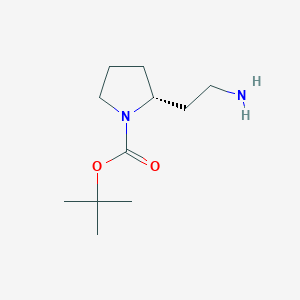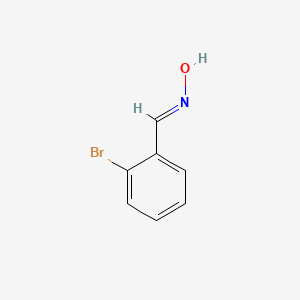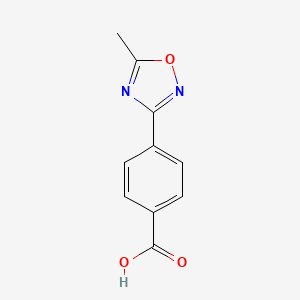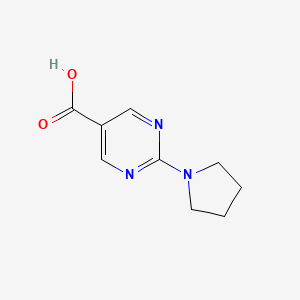
(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrolidine derivatives can involve several steps, including the formation of stereogenic centers and the protection of amino groups. For instance, the synthesis of a defense alkaloid of the Mexican bean beetle, which is a pyrrolidine derivative, starts from (R)-proline and involves the creation of a second stereogenic center through nucleophilic addition followed by reductive bond cleavage to achieve high purity and yield . This suggests that similar methodologies could potentially be applied to the synthesis of “(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine,” with attention to stereochemistry and protecting groups.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered ring containing nitrogen. The specific substituents attached to this ring, such as aminoethyl groups and Boc (tert-butoxycarbonyl) protecting groups, influence the molecule's reactivity and properties. The papers provided do not detail the structure of “(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine,” but they do discuss the structural analysis of related rhodium complexes with pyridine ligands, which can provide a comparative basis for understanding the structural aspects of pyrrolidine derivatives .
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be complex and diverse. The provided papers do not discuss reactions specific to “(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine,” but they do mention reactions of pyridine derivatives with rhodium complexes, leading to the formation of various rhodium(I) and rhodium(II) complexes . These reactions are indicative of the reactivity of nitrogen-containing heterocycles and their ability to coordinate with metal centers, which could be relevant when considering the reactivity of “(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine” in the presence of transition metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of “(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine” would be influenced by its molecular structure, particularly the presence of the Boc protecting group and the aminoethyl side chain. While the papers provided do not give specific details on this compound, they do describe the crystallization and lattice parameters of rhodium complexes with related ligands . Such information on related compounds can be useful in predicting the solubility, stability, and crystalline behavior of “(R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine.”
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
- Enantioselective synthesis processes involving (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine have been explored extensively. A notable study by Barker et al. (2011) detailed the enantioselective, palladium-catalyzed α-arylation of N-Boc pyrrolidine. This process included in situ React IR spectroscopic monitoring and the synthesis of several important compounds like (R)-crispine A and (S)-nicotine (Barker et al., 2011).
Asymmetric Synthesis
- Harrison and O'Brien (2001) reported on the asymmetric synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl] pyrrolidines. The key step in this synthesis was the sparteine-mediated asymmetric functionalization of N-Boc pyrrolidine (Harrison & O'Brien, 2001).
Stereoselective Synthesis
- The stereoselective synthesis of chiral pyrrolidine derivatives, as explored by Vega-Peñaloza et al. (2013), is another application. This synthesis included coupling N-Boc-protected β-amino acid derivatives with various amines and amino acids (Vega‐Peñaloza et al., 2013).
Chemical Synthesis in Pharmaceuticals
- Many studies have utilized (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine in the synthesis of pharmaceutically relevant compounds. For example, Watson et al. (2004) achieved the asymmetric synthesis of (-)-(R)-pyrrolam A from N-Boc pyrrolidine, highlighting its role in producing complex organic structures (Watson et al., 2004).
Application in Nucleic Acid Research
- D'Costa et al. (2002) explored the use of (R)-2-(Aminoethyl)-1-N-Boc-pyrrolidine in the synthesis of pyrrolidyl PNA, a variant of peptide nucleic acid, demonstrating its utility in fine-tuning the structure for binding to complementary nucleic acids (D'Costa et al., 2002).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYKQOGWPICUKV-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426856 | |
| Record name | tert-Butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
CAS RN |
550378-07-9 | |
| Record name | tert-Butyl (2R)-2-(2-aminoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 550378-07-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B1276653.png)










